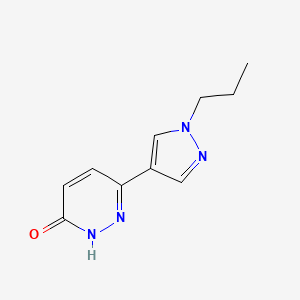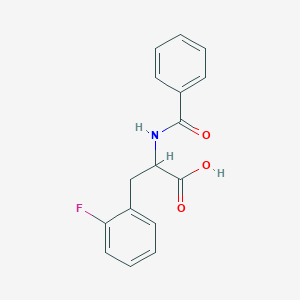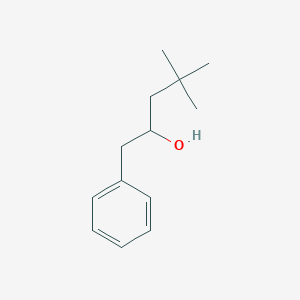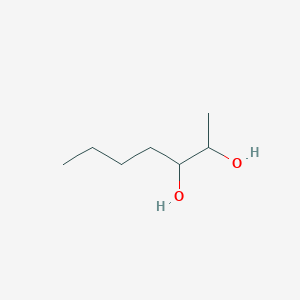
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C7H14O3 It is a derivative of dioxane, characterized by the presence of two methyl groups and a hydroxymethyl group attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diols with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
- (2,5-Dimethyl-1,3-dioxan-4-yl)methanol
- (2,2-Dimethyl-1,3-dioxan-4-yl)methanol
Uniqueness
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol is unique due to its specific substitution pattern on the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
6103-16-8 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
(2,5-dimethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-6-9-4-7(2,3-8)5-10-6/h6,8H,3-5H2,1-2H3 |
Clave InChI |
FBLMWUZHKAKZGG-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(CO1)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
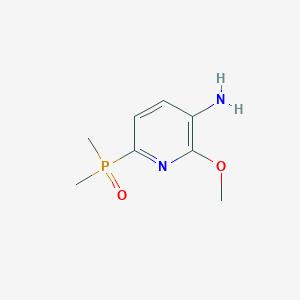
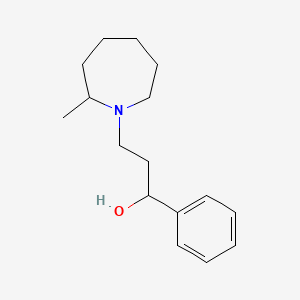
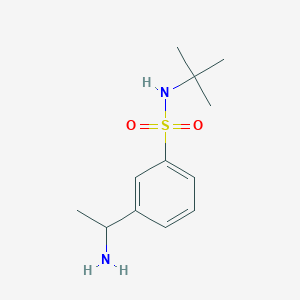
![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
